

# In-Depth Technical Guide: The Molecular Structure and Properties of Tribuzone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tribuzone

Cat. No.: B079047

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## Introduction

**Tribuzone**, also known as Trimethazone or Benetazon, is a non-steroidal anti-inflammatory drug (NSAID) characterized by its pyrazolidine-3,5-dione core structure. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known pharmacological data. While detailed experimental data for **Tribuzone** is limited in publicly accessible literature, this document consolidates available information to serve as a foundational resource.

## Molecular Structure and Chemical Properties

**Tribuzone** is chemically designated as 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione. Its structure features a central pyrazolidine-3,5-dione ring, which is substituted at the C4 position with a dimethyl-oxopentyl group and at the N1 and N2 positions with phenyl groups.

Chemical Structure:

A 2D representation of the molecular structure is provided below:


 alt text

Table 1: Physicochemical and Identification Properties of **Tribuzone**

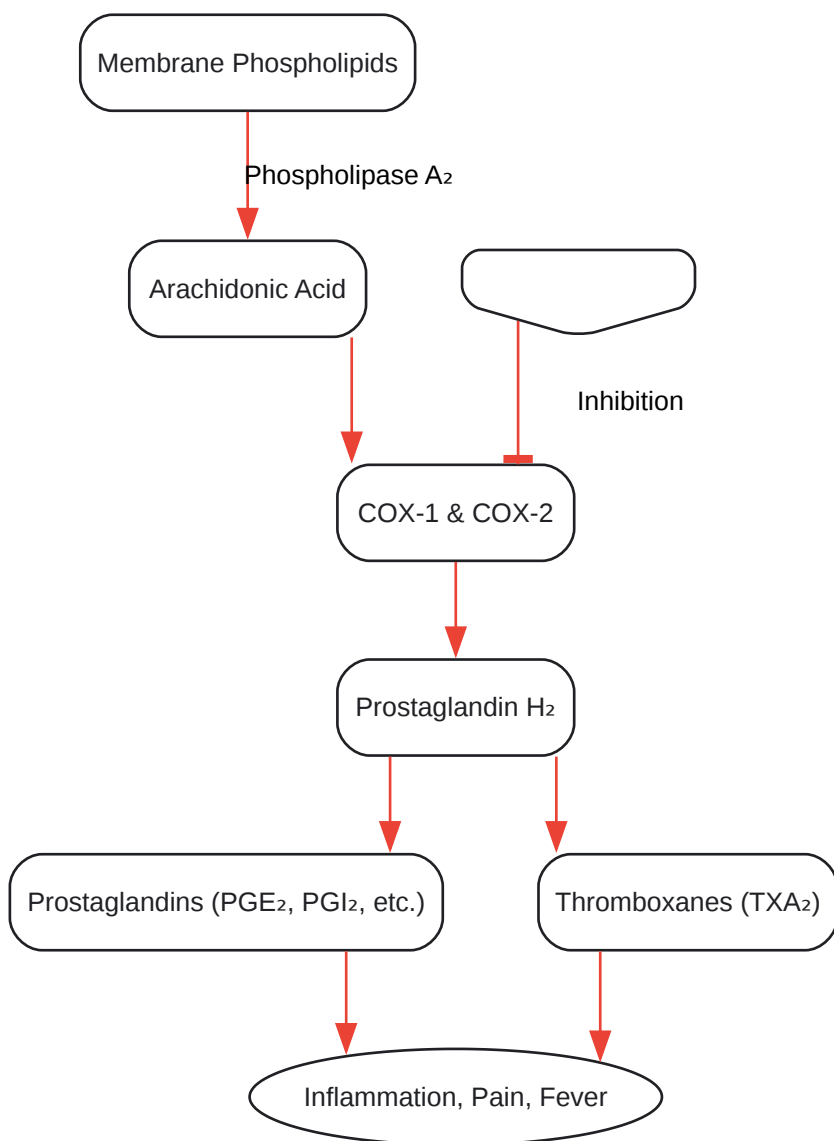
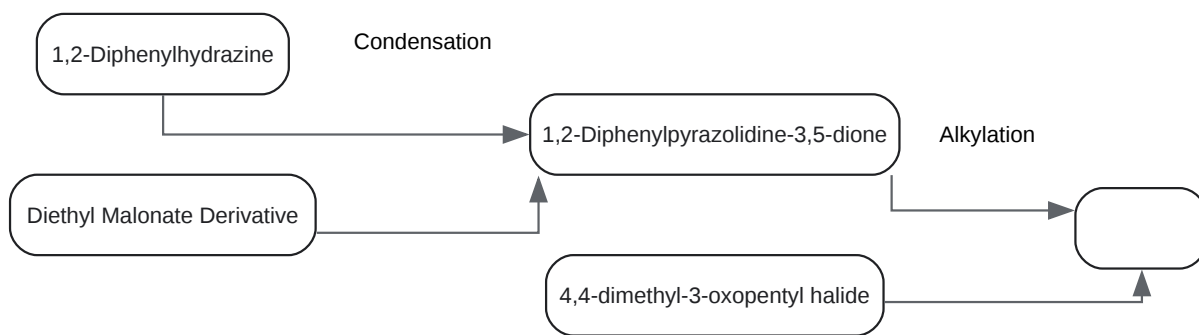
Property	Value	Reference
IUPAC Name	4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione	
Synonyms	Trimethazone, Benetazon, Tribuzonum	[1][2]
CAS Number	13221-27-7	[1]
Molecular Formula	C <sub>22</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	364.44 g/mol	[1]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
SMILES	<chem>CC(C)(C)C(=O)CCC1C(=O)N(c2ccccc2)N(C1=O)c3ccccc3</chem>	[1]
InChI	InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3	[1]

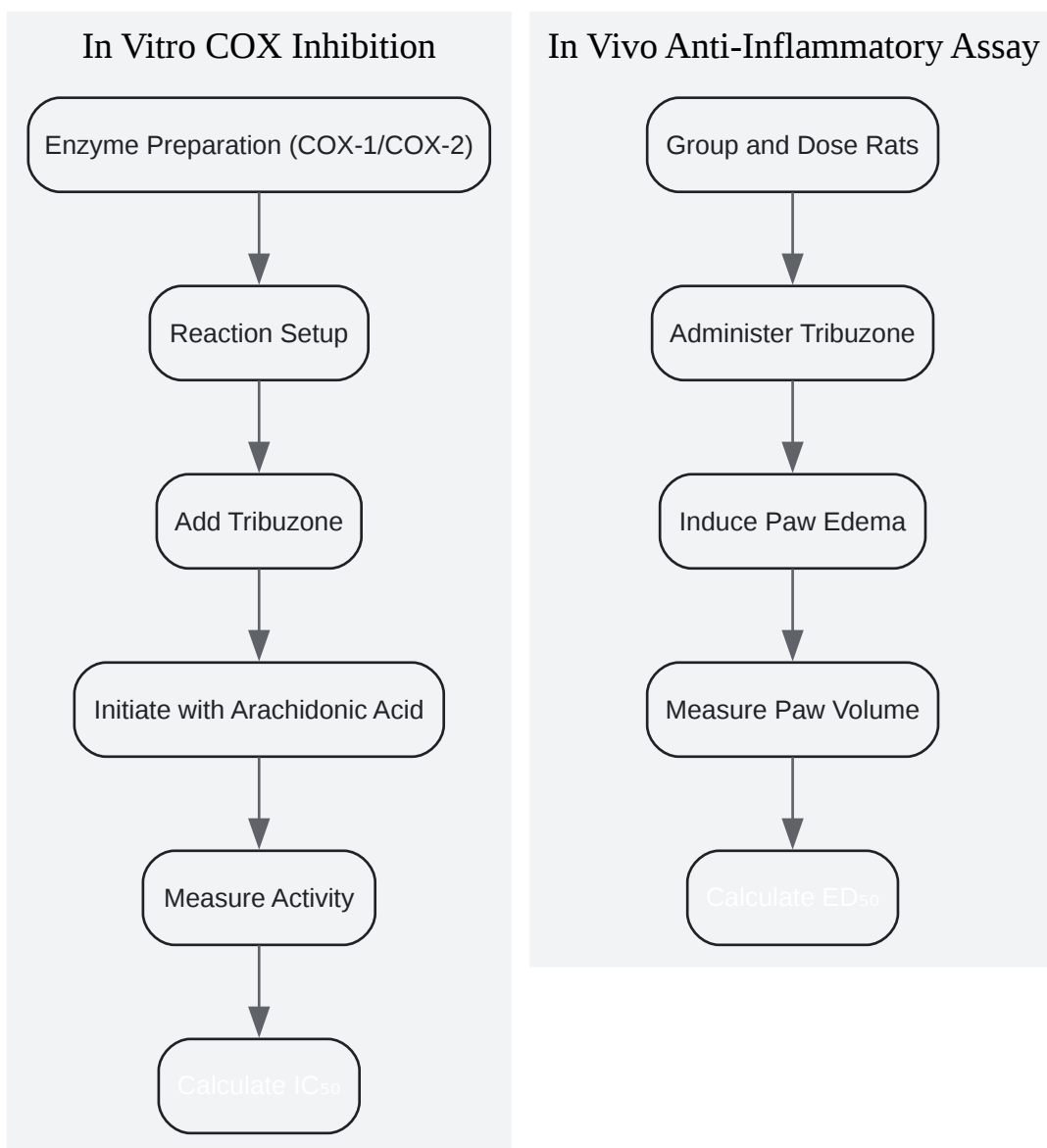
## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Tribuzone** is not readily available in the reviewed literature, the general synthesis of 4-substituted-1,2-diphenylpyrazolidine-3,5-diones involves a well-established chemical route.

## General Synthetic Pathway

The synthesis of the pyrazolidine-3,5-dione core typically proceeds via the condensation of 1,2-diphenylhydrazine (hydrazobenzene) with a substituted diethyl malonate. Subsequent alkylation or acylation at the C4 position yields the final product. For **Tribuzone**, this would involve the reaction of 1,2-diphenylpyrazolidine-3,5-dione with a suitable 4,4-dimethyl-3-oxopentyl halide or an equivalent electrophile.





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## References

- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. benchchem.com [benchchem.com]
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Address: 3281 E Guasti Rd

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